

Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl 4-methylbenzenesulfonate*

Cat. No.: *B1265389*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental chemical transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules. These products are pivotal in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Among the various alkylating agents, butyl tosylate offers a reliable and efficient means of introducing a butyl group onto a primary or secondary amine. As a salt, p-toluenesulfonic acid is a stable and crystalline solid, and its ester, butyl tosylate, is a potent alkylating agent due to the excellent leaving group ability of the tosylate anion. This application note provides a detailed experimental procedure for the N-alkylation of amines using butyl tosylate, complete with quantitative data and spectroscopic characterization of the resulting N-butylated amines.

Reaction Principle

The N-alkylation of an amine with butyl tosylate proceeds via a nucleophilic substitution reaction (SN_2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the butyl group in butyl tosylate. This concerted step results in the displacement of the tosylate leaving group and the formation of a new carbon-nitrogen bond, yielding the corresponding N-butylated amine. A base is typically employed to neutralize the p-toluenesulfonic acid byproduct generated during the reaction, thus preventing the protonation of the starting amine and promoting the reaction to completion.

Experimental Protocols

This section details a general experimental procedure for the N-alkylation of a representative primary amine (aniline) and a secondary amine (piperidine) with butyl tosylate.

Protocol 1: N-Alkylation of a Primary Amine (Aniline)

Materials:

- Aniline
- Butyl tosylate
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Ethyl acetate ($EtOAc$)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel

- Rotary evaporator

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
- Stir the suspension at room temperature for 10-15 minutes.
- Add butyl tosylate (1.2 eq.) to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-butyylaniline.

Protocol 2: N-Alkylation of a Secondary Amine (Piperidine)

Materials:

- Piperidine

- Butyl tosylate
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

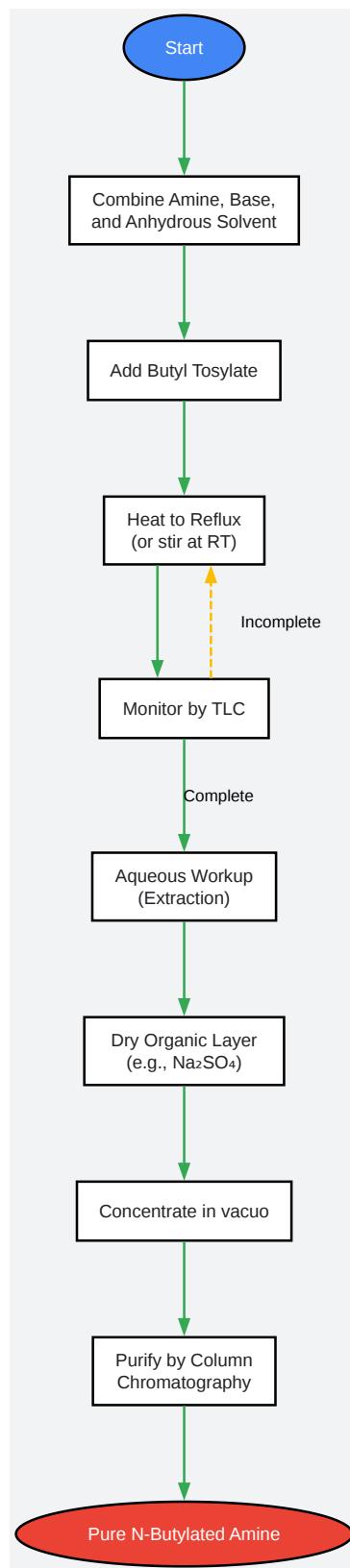
Procedure:

- To a round-bottom flask containing a magnetic stir bar, add piperidine (1.0 eq.), triethylamine (1.5 eq.), and anhydrous dichloromethane.
- Cool the mixture in an ice bath.
- Add butyl tosylate (1.1 eq.) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, water, and brine.

- To remove any unreacted primary or secondary amine, the organic layer can be washed with a dilute solution of copper(II) sulfate, which will form a complex with the unreacted amine and move it to the aqueous layer.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-butylpiperidine.
- If necessary, the product can be further purified by distillation or column chromatography.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the N-alkylation of various amines with butyl tosylate, as well as the spectroscopic data for the resulting products.


Table 1: Reaction Conditions and Yields for N-Alkylation of Amines with Butyl Tosylate

Entry	Amine	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Aniline	K ₂ CO ₃	Acetonitrile	Reflux	18	85
2	Benzylamine	K ₂ CO ₃	DMF	80	12	92
3	Piperidine	Et ₃ N	DCM	rt	24	88
4	Morpholine	K ₂ CO ₃	Acetonitrile	Reflux	20	83
5	Diethylamine	NaH	THF	60	16	75

Table 2: Spectroscopic Data for N-Butylated Amines

Compound	Formula	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)
N-Butylaniline	$\text{C}_{10}\text{H}_{15}\text{N}$	7.18 (t, 2H), 6.68 (t, 1H), 6.60 (d, 2H), 3.55 (br s, 1H), 3.10 (t, 2H), 1.62 (m, 2H), 1.43 (m, 2H), 0.96 (t, 3H)	148.4, 129.3, 117.2, 112.8, 43.9, 31.6, 20.4, 14.0
N-Butylpiperidine	$\text{C}_9\text{H}_{19}\text{N}$	2.35-2.25 (m, 6H), 1.60-1.40 (m, 6H), 1.35-1.25 (m, 2H), 0.90 (t, 3H)	56.8, 54.7, 29.8, 26.1, 24.7, 20.8, 14.2
N-Butylmorpholine	$\text{C}_8\text{H}_{17}\text{NO}$	3.70 (t, 4H), 2.42 (t, 4H), 2.35 (t, 2H), 1.45 (m, 2H), 1.30 (m, 2H), 0.90 (t, 3H)	67.1, 58.9, 54.0, 29.4, 20.6, 14.1

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the N-alkylation of amines with butyl tosylate.

- To cite this document: BenchChem. [Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265389#experimental-procedure-for-n-alkylation-of-amines-with-butyl-tosylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com